molecular formula C7H8F2N2O B2469286 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone CAS No. 1814920-62-1

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2469286
CAS No.: 1814920-62-1
M. Wt: 174.151
InChI Key: BEZVCXLDJHKSQE-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone typically involves difluoromethylation reactions. One common method includes the use of difluorocarbene reagents, which react with pyrazole derivatives to introduce the difluoromethyl group. The reaction conditions often involve the use of metal-based catalysts and can be performed under both stoichiometric and catalytic modes . Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone can be compared with other difluoromethylated compounds, such as:

    1-(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.

    1-(3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl)ethanone: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.

    1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol:

Properties

IUPAC Name

1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-4(12)5-3-11(2)10-6(5)7(8)9/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVCXLDJHKSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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